Cas no 1152964-31-2 (3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone)

3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone 化学的及び物理的性質
名前と識別子
-
- 1-(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)ethanone
- 1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]Ethanone
- 3’-Fluoro-4’-(1-pyrazolyl)acetophenone
- 3'-Fluoro-4'-(1-pyrazolyl)acetophenone
- 1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanone
- 3'-FLUORO-4'-(1H-PYRAZOL-1-YL)ACETOPHENONE
- 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one
- 5873AJ
- SY004885
- AB1000260
- AB0072021
- 3`-Fluoro-4`-(1H-pyrazol-1-yl)acetophenone
- 3 inverted exclamation mark -
- DTXSID60651431
- CWB96431
- 1152964-31-2
- Ethanone, 1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]-
- DB-060718
- AKOS000221276
- 1-(3-Fluoro-4-(1h-pyrazol-1-yl)phenyl)ethan-1-one
- EN300-1293251
- A893896
- MFCD11136849
- 1-[3-FLUORO-4-(PYRAZOL-1-YL)PHENYL]ETHANONE
- AS-31667
- CS-0272059
- 3 inverted exclamation mark -Fluoro-4 inverted exclamation mark -(1-pyrazolyl)acetophenone
- 3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone
-
- MDL: MFCD11136849
- インチ: 1S/C11H9FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3
- InChIKey: GEYFXUVQFYDULL-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C(C([H])([H])[H])=O)C([H])=C([H])C=1N1C([H])=C([H])C([H])=N1
計算された属性
- せいみつぶんしりょう: 204.07000
- どういたいしつりょう: 204.06989108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 34.89000
- LogP: 2.21400
3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone セキュリティ情報
3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB451295-1g |
3'-Fluoro-4'-(1-pyrazolyl)acetophenone; . |
1152964-31-2 | 1g |
€150.60 | 2024-08-03 | ||
eNovation Chemicals LLC | K59695-1g |
3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone |
1152964-31-2 | 97% | 1g |
$180 | 2024-06-08 | |
Enamine | EN300-1293251-0.1g |
1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-31-2 | 0.1g |
$314.0 | 2023-06-06 | ||
Enamine | EN300-1293251-5.0g |
1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-31-2 | 5g |
$1033.0 | 2023-06-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F88730-5g |
1-(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)ethanone |
1152964-31-2 | 97% | 5g |
¥1359.0 | 2023-09-07 | |
eNovation Chemicals LLC | K59695-5g |
3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone |
1152964-31-2 | 97% | 5g |
$280 | 2023-09-03 | |
TRC | F593138-500mg |
3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone |
1152964-31-2 | 500mg |
$ 80.00 | 2022-06-04 | ||
abcr | AB451295-1 g |
3'-Fluoro-4'-(1-pyrazolyl)acetophenone |
1152964-31-2 | 1g |
€127.20 | 2022-03-02 | ||
Alichem | A049005897-25g |
1-(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)ethanone |
1152964-31-2 | 97% | 25g |
$605.28 | 2023-09-04 | |
Enamine | EN300-1293251-1.0g |
1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
1152964-31-2 | 1g |
$355.0 | 2023-06-06 |
3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenoneに関する追加情報
3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone: A Comprehensive Overview
The compound 3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone (CAS No. 1152964-31-2) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a pyrazole moiety and an acetophenone group. The fluorine atom at the 3' position introduces electronic effects that influence the compound's reactivity and bioavailability, while the pyrazole ring adds a layer of complexity to its chemical behavior.
Recent studies have highlighted the potential of 3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone as a precursor in the synthesis of bioactive molecules. Its structure makes it an ideal candidate for exploring heterocyclic chemistry, particularly in the development of novel pharmaceutical agents. The pyrazole ring, being a five-membered aromatic heterocycle, is known for its versatility in forming hydrogen bonds and exhibiting π-π interactions, which are crucial for drug-target binding.
One of the most intriguing aspects of this compound is its ability to undergo various transformations under different reaction conditions. For instance, researchers have demonstrated that 3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone can participate in nucleophilic aromatic substitution reactions, thanks to the electron-withdrawing effects of the fluorine atom and the ketone group. This property has been exploited to synthesize derivatives with enhanced biological activity, such as inhibitors of key enzymes involved in cancer progression.
In terms of its physical properties, 3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone exhibits a melting point of approximately 200°C, making it suitable for thermal reactions without decomposition. Its solubility in common organic solvents like dichloromethane and ethyl acetate facilitates its use in solution-phase synthesis. The compound's UV-vis spectrum shows strong absorption bands in the visible region, which could be exploited for applications in optoelectronics or as a photosensitizer in photodynamic therapy.
The synthesis of 3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone typically involves a multi-step process that begins with the preparation of the pyrazole ring. One common approach is the Paal-Knorr synthesis, where β-diketones are cyclized under acidic conditions to form pyrazoles. Subsequent functionalization steps, such as Friedel-Crafts acylation or nucleophilic substitution, are then employed to introduce the fluorine atom and other substituents into the aromatic ring.
From a biological standpoint, 3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone has shown promising activity in preliminary assays targeting kinase enzymes. Its ability to inhibit key signaling pathways makes it a valuable lead compound for drug discovery programs focused on diseases such as cancer and inflammatory disorders. Furthermore, computational studies have revealed that the compound's structure allows for favorable interactions with protein targets, enhancing its potential as a therapeutic agent.
In conclusion, 3'-Fluoro-4'-(1H-pyrazol-1-yllacetophenone (CAS No. 1152964-31-) is a versatile and intriguing molecule with significant potential in both academic research and industrial applications. Its unique structure, reactivity, and biological activity make it a valuable addition to the arsenal of compounds used in modern organic chemistry and pharmacology.
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